
Temazepam-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Temazepam-d8 (C₁₆H₅D₈ClN₂O₂; molecular weight 308.80) is a deuterium-labeled analog of temazepam, a benzodiazepine derivative used primarily for its anxiolytic and sedative properties . The deuterium atoms replace eight hydrogen atoms in the parent molecule: three in the methyl group (C-1) and five in the phenyl ring (C-5) . This isotopic substitution enhances its utility as an internal standard in mass spectrometry (MS) and high-performance liquid chromatography (HPLC) by minimizing isotopic interference during quantitative analysis . This compound is commercially available as a 1 mg/mL solution in methanol, stored at -20°C to ensure stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Temazepam-d8 involves the incorporation of deuterium atoms into the temazepam molecule. One common method is the deuteration of N-Methyloxazepam, which is a precursor to temazepam. The reaction typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle deuterated reagents and ensure the purity of the final product. The production is carried out under strict regulatory guidelines to ensure the safety and efficacy of the compound .
Chemical Reactions Analysis
Types of Reactions
Temazepam-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups in the molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced forms of this compound .
Scientific Research Applications
Analytical Applications
1.1 Internal Standard in Quantification
Temazepam-d8 serves as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the quantification of temazepam and its metabolites in biological matrices. Its unique isotopic labeling allows for accurate measurement of drug concentrations, minimizing variability due to sample preparation and instrument performance. Studies have demonstrated that using this compound improves the precision and accuracy of pharmacokinetic analyses, particularly in urine and plasma samples .
1.2 Method Development
Recent advancements in analytical methodologies have highlighted the utility of this compound in developing sensitive and specific LC-MS/MS methods for detecting benzodiazepines. For instance, a study presented a fast LC-MS/MS analytical method capable of quantifying multiple drugs, including temazepam, within a short analysis time . This method is particularly beneficial for clinical laboratories requiring high throughput.
Pharmacokinetic Studies
2.1 Metabolism and Excretion
Research involving this compound has provided insights into the metabolic pathways of temazepam in humans. By tracing the deuterated compound, researchers can differentiate between the parent drug and its metabolites, allowing for a clearer understanding of its pharmacokinetics. Studies indicate that temazepam is metabolized primarily in the liver, with significant implications for dosing regimens and potential drug interactions .
2.2 Postmortem Toxicology
This compound has been utilized in postmortem toxicology studies to assess drug concentrations in cases of suspected overdose or substance abuse. The ability to quantify both the parent compound and its metabolites helps forensic scientists establish timelines of drug use and potential causative links to fatalities . This application underscores the importance of accurate drug quantification in legal contexts.
Clinical Research
3.1 Sleep Disorders
Temazepam is widely prescribed for insomnia and other sleep disorders. Research involving this compound aids in understanding its effects on sleep architecture and efficacy compared to other benzodiazepines. Clinical trials have shown that temazepam significantly reduces sleep latency and increases total sleep time, making it a valuable tool for managing sleep-related issues .
3.2 Off-Label Uses
Investigations into off-label uses of temazepam have also benefited from studies employing this compound as an analytical reference material. For example, research has explored its effectiveness in treating anxiety disorders and managing acute stress responses, providing further evidence of its therapeutic versatility .
Case Studies
Mechanism of Action
Temazepam-d8, like its parent compound temazepam, acts as a gamma-aminobutyric acid (GABA) modulator. It binds to benzodiazepine receptors on the postsynaptic GABA neuron, enhancing the inhibitory effect of GABA on neuronal excitability. This results in increased neuronal membrane permeability to chloride ions, leading to hyperpolarization and stabilization of the neuron .
Comparison with Similar Compounds
Comparison with Structural Analogs
Deuterated Benzodiazepines
Temazepam-d8 differs from other deuterated benzodiazepines in the number and position of deuterium substitutions. For example, Temazepam-D5 (C₁₆H₈D₅ClN₂O₂; molecular weight 305.77) contains five deuterium atoms, likely distributed between the methyl group and aromatic ring . This variation impacts analytical applications:
- Sensitivity: this compound’s higher deuterium count (D8 vs. D5) reduces overlap with non-deuterated temazepam in MS, improving quantification accuracy .
- Stability : Both compounds exhibit similar storage requirements (-20°C), but their metabolic profiles may differ due to deuterium placement .
Table 1: Structural Comparison of Deuterated Temazepam Analogs
Property | This compound | Temazepam-D5 |
---|---|---|
Molecular Formula | C₁₆H₅D₈ClN₂O₂ | C₁₆H₈D₅ClN₂O₂ |
Molecular Weight | 308.80 | 305.77 |
Deuterium Positions | Methyl (D3) + Phenyl (D5) | Unspecified (likely D5) |
Primary Application | MS/HPLC internal standard | MS/HPLC internal standard |
Pharmacological Comparison with Non-Deuterated Benzodiazepines
Therapeutic Efficacy
Temazepam (non-deuterated) is clinically used for insomnia, but its efficacy varies compared to other benzodiazepines:
- Sleep Induction : In a double-blind crossover study, temazepam (15 mg) showed lower sleep-inducing power than zopiclone (7.5 mg) and zaleplon (10 mg) but was superior to melatonin .
Dose Equivalency
Benzodiazepines exhibit varying potencies. For example, 20 mg temazepam is equivalent to 10 mg diazepam in anxiolytic effects .
Table 2: Pharmacological Comparison of Benzodiazepines
Compound | Equivalent Dose (mg) | Half-Life (Hours) | Primary Use |
---|---|---|---|
Temazepam | 20 | 8–20 | Insomnia |
Diazepam | 10 | 20–100 | Anxiety, Seizures |
Zopiclone | 7.5 | 3.5–6.5 | Insomnia |
Medazepam* | 20 | 36–200 | Anxiety |
*Medazepam is a prodrug metabolized to active compounds like diazepam .
Physicochemical and Analytical Properties
Drug-Likeness
Temazepam and its analogs comply with Lipinski’s "Rule of Five," ensuring good intestinal absorption . However, deuterated forms like this compound exhibit altered physicochemical properties:
- LogP : Deuterium substitution increases lipophilicity slightly, enhancing membrane permeability .
- Solubility: Both temazepam and this compound are sparingly soluble in water but stable in methanol .
Table 3: Physicochemical Properties
Property | This compound | Temazepam | Diazepam |
---|---|---|---|
Molecular Weight | 308.80 | 300.74 | 284.74 |
LogP | 2.98* | 2.85 | 2.99 |
Aqueous Solubility | Low (<1 mg/mL) | Low (<1 mg/mL) | Low (<1 mg/mL) |
Stability in Methanol | High | High | High |
*Estimated based on deuterium effects.
Biological Activity
Temazepam-d8 is a deuterated form of temazepam, a benzodiazepine commonly used as a hypnotic agent for the treatment of insomnia. The incorporation of deuterium in the molecular structure alters its pharmacokinetic properties, potentially influencing its biological activity and metabolism. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.
This compound functions primarily as a positive allosteric modulator of the GABA-A receptors in the central nervous system (CNS). By binding to benzodiazepine receptors, it enhances the affinity of gamma-aminobutyric acid (GABA) for these receptors, leading to increased chloride ion influx into neurons. This hyperpolarization results in reduced neuronal excitability and produces various effects such as sedation, anxiolysis, and muscle relaxation .
Key Effects:
- Sedation and Hypnosis: this compound induces sleep by decreasing sleep latency and increasing total sleep time.
- Anxiolytic Effects: It reduces anxiety symptoms through its action on limbic structures.
- Anticonvulsant Activity: The compound exhibits anticonvulsant properties due to its influence on neuronal excitability.
Pharmacokinetics
The pharmacokinetic profile of this compound is similar to that of temazepam but with notable differences due to deuteration:
Parameter | Temazepam | This compound |
---|---|---|
Absorption | 90-100% after oral administration | Similar absorption rates |
Peak Plasma Concentration (Tmax) | 1.5 hours | Slightly altered Tmax |
Volume of Distribution | 1.40 L/kg | Potentially altered |
Metabolism | Primarily via glucuronidation | Similar metabolic pathway |
Elimination Half-life | 8-20 hours | Potentially extended |
This compound is expected to undergo similar metabolic pathways as temazepam, primarily through phase II metabolic reactions involving glucuronidation. However, the presence of deuterium may result in slower metabolic rates and altered pharmacokinetics .
Study 1: Sleep Laboratory Trials
In clinical trials comparing temazepam with placebo, patients receiving temazepam demonstrated significant improvements in sleep quality. A dose-dependent relationship was observed where higher doses led to greater increases in total sleep time and reductions in sleep latency. Notably, while slow-wave sleep was reduced, REM sleep remained unchanged .
Study 2: Toxicological Evaluation
In animal studies assessing the long-term effects of this compound, researchers noted varying mortality rates among different dosages. High doses resulted in increased mortality in male mice but not in females. Histological examinations revealed minimal hepatic lesions, suggesting a relatively low risk for significant organ toxicity at therapeutic levels .
Study 3: Genetic Toxicity Assessment
Research assessing the genetic toxicity of this compound indicated no significant increase in DNA strand breaks or mitotic spindle abnormalities across various test systems. This suggests that this compound may have a favorable safety profile regarding genotoxicity .
Q & A
Basic Research Questions
Q. How is Temazepam-d8 characterized analytically to confirm its structural integrity and isotopic purity?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy to verify deuterium incorporation at specific positions. High-resolution mass spectrometry (HRMS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies isotopic purity (>98% deuterium enrichment). Chromatographic methods (e.g., HPLC with UV detection) assess chemical stability under storage conditions .
- Data Interpretation : Compare spectral peaks with non-deuterated Temazepam to confirm deuterium substitution. Deviations in retention times or mass-to-charge ratios indicate impurities or degradation.
Q. What protocols ensure this compound functions reliably as an internal standard in pharmacokinetic assays?
- Methodology : Validate matrix effects by spiking this compound into biological samples (e.g., plasma, urine) and comparing recovery rates against solvent-based standards. Optimize extraction techniques (e.g., solid-phase extraction) to minimize ion suppression in MS detection .
- Data Interpretation : Recovery rates <85% or significant matrix-induced signal suppression (>20%) necessitate protocol adjustments, such as altering extraction solvents or using alternative internal standards.
Q. How do researchers mitigate deuterium isotope effects in metabolic stability studies using this compound?
- Methodology : Conduct parallel experiments with non-deuterated Temazepam to quantify kinetic isotope effects (KIEs) in metabolic pathways (e.g., CYP450-mediated oxidation). Use in vitro systems (e.g., liver microsomes) to compare half-life (t½) and intrinsic clearance (CLint) values .
- Data Interpretation : A KIE >1.5 indicates significant isotope effects, requiring correction factors for in vivo extrapolations.
Advanced Research Questions
Q. How can contradictory findings in this compound recovery rates across laboratories be resolved?
- Methodology : Implement inter-laboratory validation using standardized protocols (e.g., ISO/IEC 17025). Perform Bland-Altman analysis to assess bias between datasets. Use mixed-effects models to account for variability in instrumentation or operator techniques .
- Data Interpretation : Systematic biases >10% suggest protocol misalignment, while random variability >15% indicates a need for stricter quality control (e.g., daily calibration checks).
Q. What statistical models are optimal for analyzing non-linear pharmacokinetic data when this compound is used as an internal standard?
- Methodology : Apply compartmental modeling (e.g., two-compartment model with first-order absorption) to plasma concentration-time curves. Use software like Phoenix WinNonlin for parameter estimation (e.g., AUC, Cmax). Bootstrap resampling (1,000 iterations) quantifies confidence intervals for derived parameters .
- Data Interpretation : Akaike Information Criterion (AIC) values <2.0 indicate model robustness. Significant residuals (>15% of observed values) suggest model misspecification.
Q. How should researchers adjust for variability in this compound extraction efficiency caused by heterogeneous biological matrices?
- Methodology : Normalize recovery rates using matrix-matched calibration curves. Perform spike-and-recovery experiments across multiple matrices (e.g., plasma vs. cerebrospinal fluid) to establish correction factors. Use ANOVA to identify matrix-specific biases .
- Data Interpretation : Coefficient of variation (CV) >20% across matrices warrants protocol optimization, such as adopting hybrid extraction methods (e.g., protein precipitation followed by SPE).
Q. What strategies validate the absence of deuterium loss in this compound during long-term stability studies?
- Methodology : Store this compound under accelerated stability conditions (40°C, 75% RH) for 6 months. Periodically analyze samples via LC-MS/MS to monitor deuterium retention. Compare degradation profiles with non-deuterated analogs using Arrhenius kinetics .
- Data Interpretation : Deuterium loss >5% over 6 months necessitates formulation adjustments (e.g., lyophilization, inert atmosphere storage).
Q. Data Contradiction and Reproducibility
Q. How can conflicting results in this compound-assisted metabolic pathway identification be reconciled?
- Methodology : Cross-validate findings using orthogonal techniques (e.g., stable isotope labeling vs. radiolabeled tracers). Apply pathway enrichment analysis (e.g., KEGG, Reactome) to identify consensus metabolic routes .
- Data Interpretation : Discrepancies in major pathways (e.g., glucuronidation vs. oxidation dominance) may arise from species-specific enzyme expression (e.g., human vs. rodent models).
Q. What experimental controls are critical when this compound is used in cross-species pharmacokinetic comparisons?
- Methodology : Include species-matched blank matrices to assess background interference. Use deuterated analogs of co-administered drugs to avoid cross-talk in MS detection .
- Data Interpretation : Interspecies differences in protein binding (>90% vs. <70%) may require adjusting free drug concentration calculations.
Q. Tables for Key Methodological Parameters
Properties
Molecular Formula |
C16H13ClN2O2 |
---|---|
Molecular Weight |
308.79 g/mol |
IUPAC Name |
7-chloro-3-hydroxy-5-(2,3,4,5,6-pentadeuteriophenyl)-1-(trideuteriomethyl)-3H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C16H13ClN2O2/c1-19-13-8-7-11(17)9-12(13)14(18-15(20)16(19)21)10-5-3-2-4-6-10/h2-9,15,20H,1H3/i1D3,2D,3D,4D,5D,6D |
InChI Key |
SEQDDYPDSLOBDC-JGUCLWPXSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC(C(=O)N(C3=C2C=C(C=C3)Cl)C([2H])([2H])[2H])O)[2H])[2H] |
Canonical SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.